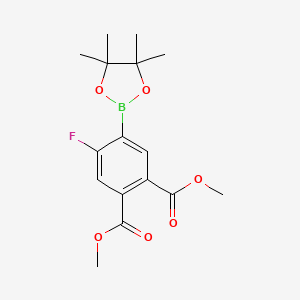

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

Description

Nomenclature and Structural Classification

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate exhibits a complex nomenclature system that reflects its multifunctional character and adherence to International Union of Pure and Applied Chemistry naming conventions. The systematic name precisely describes the spatial arrangement of functional groups around the central benzene core, with the pinacol boronate ester positioned at the 5-position, a fluorine substituent at the 4-position, and methyl ester groups occupying the 1,2-positions of the benzene ring. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

The structural classification of this compound places it firmly within the organoboron family, specifically as a pinacol boronate ester derivative. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents the pinacol protecting group, which forms a stable cyclic boronate ester that protects the boron center from hydrolysis while maintaining reactivity for cross-coupling reactions. The fluorine substituent introduces electron-withdrawing character to the aromatic system, potentially influencing both the electronic properties and reactivity patterns of the compound. The dicarboxylate functionality provides additional sites for chemical modification and may serve as anchoring points for further synthetic elaboration.

The molecular architecture demonstrates several key structural features that contribute to its chemical behavior and synthetic utility. The benzene ring serves as the central scaffold, providing aromatic stability while accommodating multiple functional groups in a predictable geometric arrangement. The pinacol boronate group adopts a chair-like conformation that minimizes steric interactions while maintaining the boron center in a tetrahedral environment suitable for transmetalation reactions. The methyl ester groups contribute to the overall lipophilicity of the molecule, as evidenced by the calculated logarithmic partition coefficient value of 4.34.

Table 1: Chemical Identification Parameters for this compound

Historical Development of Pinacol Boronate Esters

The historical development of pinacol boronate esters represents a significant milestone in the evolution of organoboron chemistry, with origins tracing back to the pioneering work on boron-containing compounds in the mid-20th century. The initial recognition of boronic acids as valuable synthetic intermediates emerged from studies investigating the unique properties of boron-carbon bonds and their potential applications in organic synthesis. Early researchers discovered that boronic acids, while highly reactive, suffered from stability issues that limited their practical utility in synthetic applications, particularly under aqueous conditions or during purification processes.

The development of boronic ester protecting groups represented a crucial advancement that addressed the stability limitations of free boronic acids while preserving their synthetic utility. Pinacol emerged as an exceptionally effective protecting group due to its ability to form stable cyclic boronate esters that resist hydrolysis under neutral conditions while remaining reactive toward transition metal catalysts. The pinacol protecting group consists of 2,3-dimethyl-2,3-butanediol, which forms a six-membered ring with the boron center, creating a thermodynamically stable arrangement that protects the boron atom from nucleophilic attack.

Research into the mechanism of pinacol boronate ester formation and reactivity has revealed the sophisticated chemistry underlying these compounds. The formation of pinacol boronate esters from boronic acids involves a condensation reaction that eliminates water while creating the cyclic ester linkage. This transformation not only improves the stability of the boron-containing compound but also enhances its solubility in organic solvents, facilitating purification and characterization procedures. The stability of pinacol boronate esters has been attributed to the favorable thermodynamics of the six-membered ring formation and the absence of strain in the cyclic structure.

The synthetic utility of pinacol boronate esters became particularly apparent with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These reactions demonstrated that pinacol boronate esters could participate directly in transmetalation processes without requiring prior hydrolysis to the free boronic acid. This discovery revolutionized the field of cross-coupling chemistry by providing access to stable, easily handled boron nucleophiles that could be stored and used under a wide variety of reaction conditions. The ability of pinacol boronate esters to undergo direct transmetalation has been attributed to the electron density of the oxygen atoms in the boronic ester, which influences both the ability to create empty coordination sites on palladium and the nucleophilic character of the carbon bound to boron.

Position of this compound in Organoboron Chemistry

This compound occupies a distinctive position within the broader landscape of organoboron chemistry as a multifunctional synthetic intermediate that combines the stability and reactivity characteristics of pinacol boronate esters with additional functional groups that expand its synthetic utility. The compound represents an advanced example of how modern synthetic chemists have learned to incorporate multiple reactive centers within a single molecule while maintaining overall stability and predictable reactivity patterns. This strategic approach to molecular design reflects the maturation of organoboron chemistry from simple boronic acid derivatives to sophisticated polyfunctional compounds capable of participating in complex synthetic sequences.

The position of this compound within organoboron chemistry can be understood by examining its relationship to other boronic ester derivatives and their applications in synthetic organic chemistry. While simple aryl boronic acids and their pinacol esters have found widespread application in cross-coupling reactions, the incorporation of additional functional groups such as fluorine substituents and dicarboxylate groups creates opportunities for more complex synthetic transformations. The fluorine substituent in this compound introduces electron-withdrawing character that can influence the reactivity of the boronate ester in cross-coupling reactions, potentially affecting both the rate and selectivity of transmetalation processes.

Comparative analysis with related compounds reveals the unique characteristics that distinguish this compound from simpler boronic ester derivatives. For instance, methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate represents a related compound with similar boronate ester functionality but differs in having a pyridine core rather than a benzene ring and only one carboxylate group. Similarly, dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate shares the dicarboxylate and boronate ester features but lacks the fluorine substituent and has a different substitution pattern.

The synthetic applications of this compound in cross-coupling chemistry reflect the broader trends in organoboron compound utilization. The compound is expected to participate readily in Miyaura borylation reactions, which represent a fundamental transformation for installing boronate ester functionality onto aromatic systems. These reactions typically employ palladium catalysts and base additives to facilitate the coupling of aryl halides with diboron reagents such as bis(pinacolato)diboron. The presence of the dicarboxylate functionality provides additional opportunities for synthetic elaboration through ester hydrolysis, amidation, or other carboxyl-directed transformations.

Table 2: Comparative Analysis of Related Pinacol Boronate Ester Compounds

Properties

IUPAC Name |

dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLIROXWJZVXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682264 | |

| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-29-1 | |

| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that their targets could be diverse depending on the specific application.

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding. The boron atom in these compounds can form a stable covalent bond with a hydroxyl group in the target molecule, leading to changes in the target’s structure and function.

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they could affect a wide range of biochemical pathways depending on the specific application.

Pharmacokinetics

The compound’s boronic acid group could potentially enhance its bioavailability by forming stable covalent bonds with target molecules.

Result of Action

The compound’s ability to form stable covalent bonds with target molecules could potentially lead to changes in the target’s structure and function.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s boronic acid group is known to be sensitive to changes in pH, which could affect its ability to form stable covalent bonds with target molecules.

Biological Activity

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activities of this compound based on recent studies and findings.

- Molecular Formula : C₁₆H₂₀BFO₆

- Molecular Weight : 338.138 g/mol

- CAS Number : 1256359-29-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance, derivatives that include the dioxaborolane moiety have shown promising results in inhibiting cancer cell proliferation and motility. A study demonstrated that certain derivatives exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways : Research indicates that these compounds can alter the levels and localization of signaling phosphoproteins involved in cell growth and motility .

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Reactive Oxygen Species (ROS) Generation : The introduction of fluorine and boron in the structure may enhance the generation of ROS, contributing to oxidative stress in cancer cells .

Study on Antitumor Activity

In a recent investigation published in Materials, researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study reported that one derivative demonstrated a significant reduction in cell viability (up to 80% at 10 µM) in breast cancer cell lines while exhibiting minimal effects on normal fibroblasts .

Pharmacokinetics and Toxicology

Another critical aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics and potential toxicity. Preliminary studies suggest favorable absorption characteristics with low toxicity profiles in vitro. However, further in vivo studies are necessary to confirm these findings and assess long-term safety .

Data Table: Summary of Biological Activities

Scientific Research Applications

Applications in Organic Synthesis

1. Boron Chemistry:

- The compound acts as a boron-containing reagent that can participate in cross-coupling reactions. These reactions are essential in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

- It can also serve as a precursor for the synthesis of boronic acids, which are pivotal in Suzuki-Miyaura coupling reactions.

Case Study:

A study demonstrated that using dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate in a Suzuki coupling reaction resulted in high yields of biaryl compounds. This showcases its utility in forming complex organic molecules efficiently .

2. Synthesis of Functional Materials:

- The compound can be utilized to create polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance for applications such as organic light-emitting diodes (OLEDs) and solar cells.

Case Study:

Research indicated that polymers synthesized using this compound exhibited improved charge transport properties, making them suitable for use in electronic devices .

Applications in Medicinal Chemistry

1. Drug Development:

- The unique properties of the compound make it an excellent candidate for drug design. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates.

- It has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit specific enzyme pathways involved in tumor growth.

Case Study:

A recent publication highlighted the synthesis of a series of fluorinated compounds derived from this compound that showed promising activity against various cancer cell lines .

Applications in Agricultural Chemistry

1. Agrochemical Development:

- The compound's reactivity allows it to be modified into herbicides and pesticides that target specific biological pathways in plants or pests.

- Its application has been explored for developing selective herbicides that minimize environmental impact while maximizing efficacy.

Case Study:

Field trials using formulations based on this compound demonstrated effective weed control with reduced phytotoxicity to crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with other boronic esters and dicarboxylate derivatives. Key analogues include:

Notable Observations:

- Dicarboxylate groups introduce steric bulk, which may slow reaction kinetics compared to monoester derivatives like Methyl 2-methyl-5-(dioxaborolan-2-yl)benzoate .

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in palladium-catalyzed Suzuki-Miyaura reactions , but performance varies among analogues:

- Target Compound : The fluorine atom stabilizes the transition state via inductive effects, improving coupling efficiency with electron-rich aryl halides .

- 1,2-Dimethyl 4-(dioxaborolan-2-yl)phthalate : The phthalate backbone may reduce solubility in polar solvents, necessitating higher catalyst loadings .

- Non-Boron Analogues (e.g., dioxolane derivatives): Unable to participate in cross-couplings due to the absence of a boronate group .

Preparation Methods

Route 1: Miyaura Borylation of a Brominated Diester

This method leverages palladium-catalyzed cross-coupling to replace a bromide with a boronic ester.

Step 1: Preparation of 4-Fluoro-5-Bromo-benzene-1,2-dicarboxylic Acid

The diacid precursor is synthesized by introducing bromine at position 5 of 4-fluorobenzene-1,2-dicarboxylic acid. Bromination is typically achieved under electrophilic conditions (e.g., Br₂ in acetic acid) or via halogenation of a directing-group-substituted precursor.

Step 2: Esterification to Dimethyl Esters

The diacid is esterified with methanol using acid catalysis (e.g., H₂SO₄, reflux).

Step 3: Miyaura Borylation

The bromo diester undergoes borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (Table 1).

| Reagent/Condition | Details | Source |

|---|---|---|

| Catalyst | Pd(dba)₂ or Pd(OAc)₂ with ligands (e.g., dppf, NHC) | |

| Base | KOAc, PhOK, or Cs₂CO₃ | |

| Solvent | THF, dioxane, or toluene | |

| Temperature | 80–110°C | |

| Boron Source | B₂pin₂ |

Key Reaction :

4-Fluoro-5-bromo-benzene-1,2-dicarboxylate dimethyl ester + B₂pin₂ → Target compound + byproducts.

Challenges :

Route 2: Lithiation/Borylation Sequence

This method avoids halogenation by using lithiation to install the boronate group directly.

Step 1: Lithiation of a Chlorinated Precursor

A 4-fluoro-5-chloro-benzene-1,2-dicarboxylate dimethyl ester is lithiated at position 5 using a strong base (e.g., n-BuLi).

Step 2: Reaction with Trimethyl Borate

The lithio intermediate reacts with B(OMe)₃ to form a methyl boronate ester (Table 2).

| Reagent/Condition | Details | Source |

|---|---|---|

| Lithiating Agent | n-BuLi or LDA | |

| Boron Reagent | B(OMe)₃ | |

| Solvent | THF or diethyl ether | |

| Temperature | −78°C to −50°C |

Step 3: Hydrolysis and Pinacol Esterification

The methyl boronate is hydrolyzed to the boronic acid, which is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions (e.g., molecular sieves, toluene reflux).

Key Reaction :

Methyl boronate ester → Boronic acid → Target compound (via pinacol).

Advantages :

-

Avoids Halogenation : Reduces handling of toxic bromides.

-

High Yield : Lithiation/borylation sequences often achieve >75% yield.

Critical Analysis of Reaction Conditions

Esterification Efficiency

The diacid’s conversion to dimethyl esters is critical. Acid-catalyzed esterification (e.g., H₂SO₄, MeOH, reflux) typically achieves >90% yield, provided the carboxylic acids are accessible.

Borylation Optimization

Pinacol Ester Formation

Reaction of boronic acids with pinacol requires anhydrous conditions and molecular sieves to drive dehydration. Yields exceed 80% under optimized protocols.

Comparative Data: Miyaura vs. Lithiation Routes

| Parameter | Miyaura Borylation | Lithiation/Borylation |

|---|---|---|

| Substrate | Bromo diester | Chloro diester |

| Catalyst | Pd(dba)₂, dppf | n-BuLi, B(OMe)₃ |

| Temperature | 80–110°C | −78°C to −50°C |

| Yield | 60–75% | 75–90% |

| Advantages | Direct halide substitution | No halogen handling |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Introducing bromine at position 5 of 4-fluorobenzene-1,2-dicarboxylic acid is challenging due to competing directing effects:

-

Ester Groups : Meta-directing, favoring bromination at positions 5 or 6.

-

Fluorine : Ortho/para-directing, favoring bromine at position 5 (ortho to F).

Solution : Use bulky brominating agents (e.g., NBS) or directing groups to enhance regioselectivity.

Stability of Boronic Esters

The target compound’s boronic ester is sensitive to moisture and oxygen. Storage under inert gas (N₂/Ar) and low temperatures is essential.

Industrial and Laboratory-Scale Considerations

Scale-Up Challenges

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A validated protocol involves:

- Step 1: Bromination of the benzene ring at the 5-position, followed by esterification to introduce methyl carboxylate groups at positions 1 and 2.

- Step 2: Palladium-catalyzed coupling with a fluorinated arylboronate ester under inert conditions (e.g., N₂ atmosphere) to install the boronate group.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high-purity yields (>95%) .

Q. How should this compound be stored to ensure stability?

The boronate ester group is moisture-sensitive. Storage recommendations include:

Q. What spectroscopic methods confirm its structural integrity?

Key characterization techniques:

- ¹H/¹³C NMR: Peaks at δ 1.3–1.4 ppm (tetramethyl dioxaborolane) and δ 3.8–4.0 ppm (methyl esters) confirm substituents. Fluorine coupling in the aromatic region (δ 6.8–7.5 ppm) verifies the 4-fluoro group .

- IR Spectroscopy: B-O stretching (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- X-ray Crystallography: Resolves spatial arrangement of the boronate ester and carboxylate groups .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in cross-coupling reactions?

Quantum chemical calculations (e.g., DFT) simulate transition states and reaction pathways. For example:

- Reaction Path Search: Identify intermediates and activation energies for Suzuki-Miyaura coupling using software like Gaussian or ORCA.

- Solvent Effects: COSMO-RS models predict solvent polarity impacts on reaction rates .

- Validation: Compare computed vs. experimental yields to refine computational parameters (e.g., basis sets, solvation models) .

Q. How to resolve discrepancies between experimental and theoretical data?

Contradictions (e.g., lower-than-expected yields) may arise from unaccounted side reactions. Methodological solutions:

- In Situ Monitoring: Use HPLC or Raman spectroscopy to detect intermediates/byproducts.

- Iterative Feedback: Integrate experimental data (e.g., kinetic profiles) into computational models to improve accuracy .

Q. What advanced purification techniques enhance purity for sensitive applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.